2-Chloro-5-hydroxybenzamide is synthesized from 5-hydroxybenzamide through chlorination processes. It belongs to the class of substituted benzamides, which are known for their diverse biological properties and utility in medicinal chemistry. The compound may be classified under the broader category of halogenated aromatic compounds, which are often investigated for their reactivity and functionalization potential in organic synthesis .
The synthesis of 2-Chloro-5-hydroxybenzamide typically involves the chlorination of 5-hydroxybenzamide. One common method employs thionyl chloride (SOCl) in the presence of a base such as pyridine, under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, yielding 2-Chloro-5-hydroxybenzamide.
General Reaction Scheme:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity while minimizing environmental impact through green chemistry practices.
The molecular structure of 2-Chloro-5-hydroxybenzamide can be represented as follows:
This structure highlights the positioning of the chlorine atom at the second carbon and the hydroxyl group at the fifth carbon of the benzene ring, contributing to its unique chemical properties.
2-Chloro-5-hydroxybenzamide can undergo several chemical reactions:
Common Reagents:
The mechanism of action for 2-Chloro-5-hydroxybenzamide involves its interaction with specific molecular targets within biological systems, potentially leading to inhibition of certain enzymes or receptors. This interaction may contribute to its observed biological effects, such as antimicrobial or anti-inflammatory activities . The specifics of these pathways depend on the context of use and the biological system being studied.
These properties make it suitable for various chemical reactions and applications in organic synthesis .
2-Chloro-5-hydroxybenzamide has several applications across different scientific domains:
2-Chloro-5-hydroxybenzamide (CAS 7120-43-6), also systematically named as 5-chloro-2-hydroxybenzamide, emerged as a significant pharmacophore through systematic derivatization of salicylanilide scaffolds. Its historical development is rooted in the structural optimization of niclosamide (an FDA-approved anthelminthic drug), where researchers identified the N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide core as a potent antiviral and antibacterial scaffold [1] [2]. Early synthetic efforts focused on modifying the phenolic hydroxyl and carboxamide groups to enhance bioactivity, leading to the recognition of 2-chloro-5-hydroxybenzamide as a privileged structure in antimicrobial drug discovery [5] [7].
The compound gained prominence when analogues demonstrated sub-micromolar inhibition against respiratory syncytial virus (RSV) and human adenovirus (HAdV). For example, JMX0439-2 (a prototypical derivative) reduced RSV viral titers by 3.5-log10 at 5 µM concentration by suppressing viral genome replication and inflammatory cytokine responses [1]. Concurrently, compound 15 (an N-substituted variant) exhibited an IC₅₀ of 0.27 µM against HAdV with a selectivity index >580, highlighting the scaffold’s therapeutic potential [2]. These discoveries catalyzed extensive structure-activity relationship (SAR) studies, positioning 2-chloro-5-hydroxybenzamide as a versatile template in antiviral and antimycobacterial research.
Year | Derivative | Biological Activity | Potency | Source |
---|---|---|---|---|
2020 | JMX0509 | RSV replication inhibition | EC₅₀ = 0.8 µM | [1] |
2020 | Compound 15 | Human adenovirus inhibition | IC₅₀ = 0.27 µM | [2] |
2012 | Salicylanilide thioamide | Mycobacterium tuberculosis inhibition | MIC = 1.6 µM | [7] |
2013 | Sulfonamide-Schiff base | Mycobacterium kansasii inhibition | MIC = 1.0 µM | [6] |
The 2-chloro-5-hydroxybenzamide scaffold serves as a multifaceted molecular platform in drug design due to three critical attributes:
Position | Modification | Biological Impact | Rationale |
---|---|---|---|
C5 (A-ring) | Cl → Br | RSV MIC: 6.3 µM (vs. 3.1 µM for Cl) | Halogen size affects π-stacking |
C5 (A-ring) | Cl → OCH₃ | RSV MIC: 6.3–13 µM | Electron donation reduces electrophilicity |
Hydroxyl (C2) | Acetylation | Retains antiviral activity; reduces cytotoxicity | Prodrug formation enhances cell uptake |
Amide linker | NHCO → NHCS | Mtb MIC: 1.6 µM (vs. 3.1 µM for NHCO) | Enhanced hydrogen bonding |
B-ring | 3,5-diCF₃ → 3,4-diCF₃ | Mtb MIC: 0.8–1.6 µM (optimal) | Improved hydrophobic fitting |
The scaffold’s significance is further evidenced in hybrid drug design. Coupling with sulfonamides via imine linkages (e.g., 5-chloro-2-hydroxybenzaldehyde Schiff bases) yields compounds with dual activity against methicillin-resistant Staphylococcus aureus (MIC ≥15.62 μmol/L) and Mycobacterium kansasii (MIC ≥1 μmol/L) [6]. Additionally, the chlorine atom’s role extends beyond steric effects: it enhances membrane permeability and metabolic stability by forming halogen bonds with target proteins like RSV nucleoproteins [4] [7].
Recent innovations focus on polypharmacology. Derivatives such as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide simultaneously inhibit viral replication (RSV MIC = 3.1 µM) and host inflammatory responses (NF-κB suppression), demonstrating the scaffold’s capacity for multitarget engagement [1] [4]. This duality underscores its value in designing next-generation anti-infectives addressing both pathogen clearance and immunopathology.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3